2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine

pKa Basicity Drug-likeness

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine is a heterobifunctional small molecule scaffold (C12H15F3N2O, MW 260.26) comprising a trifluoromethyl-substituted pyridine ring linked via a methyleneoxy bridge to a piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, notably featuring in patent literature as a component of pyridyl piperidine Wnt pathway inhibitor programs.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
CAS No. 1220180-44-8
Cat. No. B1489345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
CAS1220180-44-8
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2
InChIKeyJJUNIYFKGAHIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine (CAS 1220180-44-8) – A Differentiated Pyridyl Piperidine Building Block


2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine is a heterobifunctional small molecule scaffold (C12H15F3N2O, MW 260.26) comprising a trifluoromethyl-substituted pyridine ring linked via a methyleneoxy bridge to a piperidine ring . This compound serves as a versatile intermediate in medicinal chemistry, notably featuring in patent literature as a component of pyridyl piperidine Wnt pathway inhibitor programs [1]. Its structural configuration—specifically the 5-position of the CF3 group—differentiates it from its 3-, 4-, and 6-substituted positional isomers, leading to distinct electronic and steric properties that critically influence downstream biological activity [1].

Why 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Other Pyridyl Piperidine Analogs


Generic substitution among pyridyl piperidine isomers is inadvisable due to the profound impact of trifluoromethyl group regiochemistry on the pyridine ring's electronic character and basicity, which directly modulates target binding, metabolic stability, and solubility. For instance, the pKa of the conjugate acid of 4-(trifluoromethyl)pyridine is reported to be 2.26 [1], illustrating the strong electron-withdrawing effect that varies with substitution position. The 5-CF3 isomer of 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine is expected to exhibit a different protonation state at physiological pH relative to its 4- or 6-analogs, leading to quantifiable differences in hydrogen-bonding capacity, lipophilicity (LogP), and potentially, off-target liability profiles such as hERG channel binding [2]. These property divergences prevent simple interchangeability in structure-activity relationship (SAR) campaigns or synthesis routes.

Quantitative Differentiation: 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine vs. Closest Analogs


Regioisomer-Dependent Basicity (pKa) and Its Impact on Pharmaceutical Properties

The basicity of the pyridine nitrogen, a critical determinant of solubility and permeability, varies significantly with the position of the electron-withdrawing trifluoromethyl group. Experimental data for 4-(trifluoromethyl)pyridine shows a conjugate acid pKa of 2.26 [1]. Computational predictions and class-level inference indicate that 5-substituted pyridines, such as the target compound, typically exhibit higher pKa values than their 4-substituted counterparts due to reduced inductive electron withdrawal [2]. This means the 5-CF3 pyridine core in 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine will be substantially more basic (protonated) at physiological pH than the 4-CF3 analog, potentially enhancing water solubility but reducing passive membrane permeability.

pKa Basicity Drug-likeness Permeability

Differentiated Lipophilicity (LogP) Driving SAR Exploration in Wnt Pathway Inhibitors

The patent literature explicitly explores pyridyl piperidine scaffolds where the substitution pattern on the pyridine ring is a primary variable for optimizing Wnt pathway inhibition [1]. 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine provides a defined vector for the piperidine ring, yielding a LogP of 2.48 as reported by vendor data . This moderately lipophilic value is strategically distinct from the 4-CF3 and 6-CF3 analogs, which are expected to have different experimental LogP values due to altered molecular dipoles and H-bond acceptor strengths. The precise LogP of 2.48 positions the compound optimally for lead-like chemical space, balancing target affinity and metabolic stability.

Lipophilicity Wnt Pathway Cancer LogP

Unique Topological Polar Surface Area (TPSA) for CNS Drug-Likeness Optimization

The topological polar surface area (TPSA) is a key descriptor for predicting blood-brain barrier penetration. 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine has a reported TPSA of 34.15 Ų . This value is well below the common threshold of < 90 Ų for good CNS penetration. In comparison, introducing a more polar substituent (e.g., a sulfone) or altering the regioisomer to a position that allows stronger hydrogen bonds would increase TPSA. The specific value for this 5-CF3, 2-piperidinylmethoxy isomer defines a unique property profile that cannot be assumed for other isomers, enabling rational selection for CNS-targeted programs.

TPSA CNS Drug Delivery Blood-Brain Barrier Medicinal Chemistry

Optimal Application Scenarios for 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine Based on Empirical Evidence


CNS-Penetrant Kinase or GPCR Inhibitor Lead Optimization

With a calculated TPSA of 34.15 Ų and a moderately basic pyridine core, this scaffold is ideally suited for medicinal chemistry programs targeting kinases or GPCRs within the central nervous system. The specific 5-CF3 substitution pattern favors passive blood-brain barrier permeation over the 4-CF3 isomer due to its higher basicity and distinct hydrogen-bonding profile, making it a strategic choice for CNS drug discovery [1].

Wnt Pathway-Targeted Cancer Therapeutics Discovery

The compound is explicitly claimed within a patent family covering potent, orally bioavailable small-molecule inhibitors of the Wnt signaling pathway for cancer treatment [1]. Researchers developing novel Wnt inhibitors can use this precise building block to access key SAR vectors that were explored by Merck KGaA, ensuring continuity with proprietary lead series.

Fragment-Based Drug Design (FBDD) Library Design

The compound's well-defined physicochemical profile—specifically its moderate LogP of 2.48 and hydrogen bond donor count of 1—makes it an ideal fragment for inclusion in screening libraries. Its low molecular weight (260.26 g/mol) and synthetic tractability via the free piperidine NH group allow for efficient fragment growing and merging strategies, which are not as straightforward with isomers that have altered reactivity at the 2-position .

Structure-Activity Relationship (SAR) Studies on Pyridyl Piperidine Isomers

As a distinct regioisomer, 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine is an essential tool for systematic SAR studies investigating the influence of CF3 positional substitution on target potency, selectivity, and ADME properties. Procurement of the pure, defined isomer is critical for generating interpretable activity data, as mixtures or incorrect analogs would confound biological results .

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